
Pyrrolidinium, 3-(diphenylmethylene)-1,1,4-trimethyl-, iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolidinium, 3-(diphenylmethylene)-1,1,4-trimethyl-, iodide is a quaternary ammonium salt with a pyrrolidinium core. This compound is known for its unique structural features and potential applications in various fields, including chemistry, biology, and industry. The presence of the diphenylmethylene group and the iodide ion contributes to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidinium, 3-(diphenylmethylene)-1,1,4-trimethyl-, iodide typically involves the reaction of pyrrolidine with diphenylmethane and methyl iodide. The process can be summarized as follows:
Step 1: Pyrrolidine is reacted with diphenylmethane in the presence of a suitable catalyst to form the intermediate compound.
Step 2: The intermediate is then treated with methyl iodide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
Pyrrolidinium, 3-(diphenylmethylene)-1,1,4-trimethyl-, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halide exchange reactions can be performed using silver nitrate or other halide salts.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced compounds with modified hydrogenation states.
Substitution: New quaternary ammonium salts with different halide ions.
科学研究应用
Pyrrolidinium, 3-(diphenylmethylene)-1,1,4-trimethyl-, iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in ionic liquids.
作用机制
The mechanism of action of pyrrolidinium, 3-(diphenylmethylene)-1,1,4-trimethyl-, iodide involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites, leading to changes in cellular functions. The diphenylmethylene group plays a crucial role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Pyrrolidine: A simpler analog with a pyrrolidine ring but lacking the diphenylmethylene group.
Pyrrolidinium Salts: Other quaternary ammonium salts with different substituents.
Uniqueness
Pyrrolidinium, 3-(diphenylmethylene)-1,1,4-trimethyl-, iodide is unique due to the presence of the diphenylmethylene group, which imparts distinct chemical and biological properties
属性
CAS 编号 |
54112-29-7 |
|---|---|
分子式 |
C20H24IN |
分子量 |
405.3 g/mol |
IUPAC 名称 |
3-benzhydrylidene-1,1,4-trimethylpyrrolidin-1-ium;iodide |
InChI |
InChI=1S/C20H24N.HI/c1-16-14-21(2,3)15-19(16)20(17-10-6-4-7-11-17)18-12-8-5-9-13-18;/h4-13,16H,14-15H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
FUPRSPRLCGEZFY-UHFFFAOYSA-M |
规范 SMILES |
CC1C[N+](CC1=C(C2=CC=CC=C2)C3=CC=CC=C3)(C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



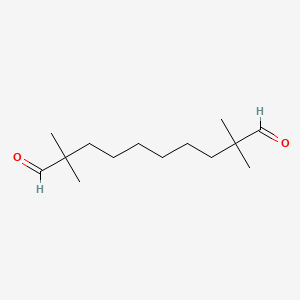
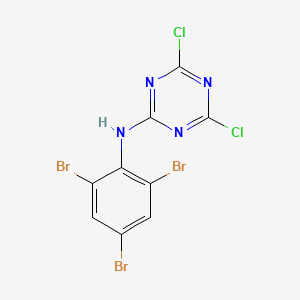

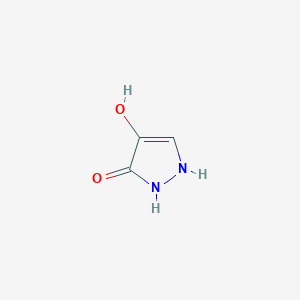
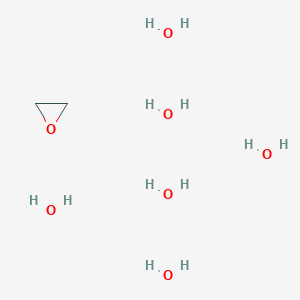
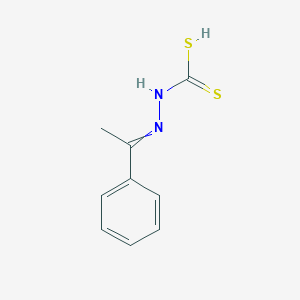
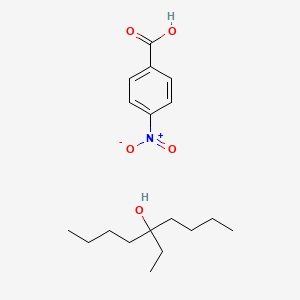
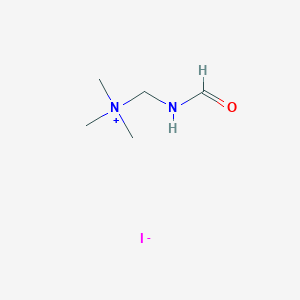
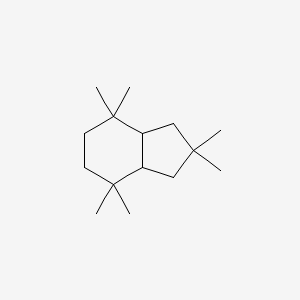
![Butyl 4-chloro-4-[(E)-(2-phenylpropan-2-yl)diazenyl]pentanoate](/img/structure/B14635406.png)
![Pyrimidine, 5-heptyl-2-[4-(undecyloxy)phenyl]-](/img/structure/B14635408.png)


